2-Butoxypyridin-4-amine

Vue d'ensemble

Description

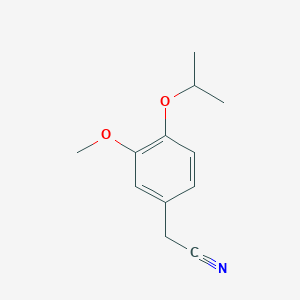

2-Butoxypyridin-4-amine, also known as 2-BPA, is an organic compound with the molecular formula C7H10N2O. It is a colorless, slightly viscous liquid that is soluble in water, ethanol, and other organic solvents. 2-BPA is a versatile compound used in a variety of research applications, including as a reagent in organic synthesis, a catalyst in chemical reactions, and as a drug in medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Catalysis

Redox Annulations and C–H Functionalization : 2-Butoxypyridin-4-amine derivatives have been applied in redox-neutral annulations involving dual C–H bond functionalization, with acetic acid acting as the sole promoter in these transformations, highlighting their utility in organic synthesis (Zhengbo Zhu & D. Seidel, 2017).

Palladium-Catalyzed Amination : Demonstrated utility in Pd-catalyzed amination reactions, serving as intermediates in the synthesis of complex organic molecules. This includes the synthesis of polyazamacrocycles and the exploration of N,N-dihetarylation processes, underscoring their role in advancing synthetic methodologies (A. Averin et al., 2007).

Metal Complex Catalysis : Group 10 metal complexes containing this compound derivatives have been synthesized and shown to be effective in catalytic applications, such as Suzuki cross-coupling reactions and polymerization processes. This reflects their significance in catalysis and materials science (S. Deeken et al., 2006).

Environmental and Material Science Applications

CO2 Solubility Studies : Research involving tertiary amine derivatives, including this compound, has focused on their ability to capture and solubilize CO2. These studies are critical for developing new materials and methods for carbon capture and sequestration, addressing environmental challenges (Helei Liu et al., 2019).

Photoredox Catalysis in Organic Synthesis : Utilization in metal-free photoredox strategies for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, showcasing the role of this compound derivatives in innovative organic synthesis techniques that contribute to the development of new materials and chemical processes (M. Ociepa et al., 2018).

Pharmaceutical and Medicinal Chemistry Applications

- Drug Discovery and Development : The structural features of this compound derivatives make them valuable intermediates in the synthesis of a wide range of biologically active compounds. Their role in medicinal chemistry includes the development of new drugs and therapeutic agents, demonstrating their importance in pharmaceutical research and development (S. Tu et al., 2007).

Safety and Hazards

The safety information for 2-Butoxypyridin-4-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

2-butoxypyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-3-6-12-9-7-8(10)4-5-11-9/h4-5,7H,2-3,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIWIHJKYQITCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728043 | |

| Record name | 2-Butoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868997-84-6 | |

| Record name | 2-Butoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.